![molecular formula C8H20N2Si B3350347 1-Methyl-4-(trimethylsilyl)piperazine CAS No. 27001-68-9](/img/structure/B3350347.png)
1-Methyl-4-(trimethylsilyl)piperazine
Overview
Description
1-Methyl-4-(trimethylsilyl)piperazine is an organic compound with the molecular formula C8H20N2Si and a molecular weight of 172.34 g/mol. This compound consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a methyl group and a trimethylsilyl group .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years due to their wide range of biological and pharmaceutical activity . Various methods have been reported for the synthesis of substituted piperazines, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Methyl-4-(trimethylsilyl)piperazine consists of a piperazine ring substituted with a methyl group and a trimethylsilyl group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis
The trimethylsilyl group in 1-Methyl-4-(trimethylsilyl)piperazine is a functional group in organic chemistry. This group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications . Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Mechanism of Action
The mechanism of action of piperazine derivatives is often related to their biological and pharmaceutical activity. Piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Safety and Hazards
Future Directions
Piperazine derivatives, including 1-Methyl-4-(trimethylsilyl)piperazine, have potential applications in the synthesis of silicon carbonitride films by chemical vapor deposition (CVD) . The widespread presence of the piperazine moiety in drugs or in bioactive molecules suggests potential future directions in the development of new pharmaceuticals .
properties
IUPAC Name |
trimethyl-(4-methylpiperazin-1-yl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2Si/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZJLAKXDHZRLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503002 | |
Record name | 1-Methyl-4-(trimethylsilyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(trimethylsilyl)piperazine | |
CAS RN |
27001-68-9 | |
Record name | 1-Methyl-4-(trimethylsilyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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